molecular formula C8H10N2O B042336 2-Amino-2-phenylacetamide CAS No. 700-63-0

2-Amino-2-phenylacetamide

Cat. No. B042336
CAS RN: 700-63-0
M. Wt: 150.18 g/mol
InChI Key: KIYRSYYOVDHSPG-UHFFFAOYSA-N
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Description

2-Amino-2-phenylacetamide is a compound of interest in various fields of chemical research due to its potential applications and role as a building block in organic synthesis. Its chemical structure comprises an amide linkage with an amino and a phenyl group attached to the same carbon atom.

Synthesis Analysis

The synthesis of derivatives of 2-amino-2-phenylacetamide has been explored through different methods. For instance, 2-[4-Amino-5-(benzofuran-2-yl)-4H-1,2,4-triazol-3-ylthio]-N-phenylacetamide derivatives are synthesized by reacting 1,2,4-triazoles with 2-chloro-N-phenylacetamides in PEG-400, showcasing the method's advantages in yield, pollution reduction, and environmental friendliness (Wang Sheng-qing, 2010). Similarly, 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives are synthesized using acid chlorides from 3-(hydroxyimino)3-amino-N-phenylpropanamide, characterized by NMR and mass analyses, indicating a simple and efficient synthesis method (K. Srivani et al., 2018).

Molecular Structure Analysis

The molecular structure of 2-amino-2-phenylacetamide derivatives has been detailed through various analyses. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized and its structure elucidated by elemental analyses and spectroscopic techniques, demonstrating its potential as an anticancer agent through in silico modeling targeting the VEGFr receptor (G. Sharma et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving 2-amino-2-phenylacetamide derivatives include the nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides, producing α-substituted phenylacetamide. This method is highlighted for its wide functional group tolerance and mild conditions (Yun Wang et al., 2020). Another study focused on the synthesis of new rigid N-bicyclo substituted 2-phenylacetamides, investigating their conformations through vibrational, 1H NMR, and mass spectra (D. Antonović et al., 1988).

Physical Properties Analysis

The physical properties of 2-amino-2-phenylacetamide derivatives vary widely depending on the specific substituents and structural modifications. These properties are crucial for determining the compounds' solubility, stability, and suitability for specific applications. Unfortunately, the provided papers do not detail the physical properties explicitly, indicating a gap in the literature that future research could address.

Chemical Properties Analysis

The chemical properties of 2-amino-2-phenylacetamide derivatives, such as reactivity, stability under different conditions, and interactions with other compounds, are essential for their application in synthesis and potential therapeutic uses. The studies mentioned provide insights into the reactivity and potential applications of these compounds in organic synthesis and drug development. For instance, the use of 2-arylamino-2-phenylacetamide in the Ugi three-component reaction developed in aqueous media signifies the compound's utility in synthesizing α-amino acids (Atul Kumar et al., 2013).

Scientific Research Applications

Chemical Synthesis and Catalysis

  • 2-Amino-2-phenylacetamide (2-arylamino-2-phenylacetamide) can be synthesized using the Ugi three-component reaction, a process catalyzed by boric acid (B(OH)3) in aqueous media (Kumar, Saxena, & Gupta, 2013). This reaction involves the combination of aldehydes, amines, and isocyanides. The synthesized product can then be converted into α-amino acid via acidic hydrolysis.
  • A nickel-catalyzed formal aminocarbonylation process has been developed for the production of α-substituted phenylacetamide, featuring a wide functional group tolerance under mild conditions (Wang, Huang, Wang, Qu, & Chen, 2020).

Biological and Pharmacological Research

  • 2-Phenylacetamide exhibits estrogen-like effects, as shown in studies using the compound isolated from the seeds of Lepidium apetalum. It has been observed to promote the proliferation of MCF-7 cells and increase uterine index in mice, suggesting potential applications in treating perimenopause syndrome (Zeng et al., 2018).
  • The compound has been used in the synthesis of muscarinic M(3) receptor antagonists, showing potential for treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders (Mitsuya et al., 2000).

Microbiology and Agriculture

  • 2-Phenylacetamide has been identified as an effective germinant for Bacillus macerans spores, particularly when combined with fructose, indicating its role in bacterial spore germination studies (Sacks & Thompson, 1971).
  • In agricultural research, 2-Phenylacetamide has been isolated as a plant growth regulator from Actinomyces, offering insights into its potential use in enhancing plant growth (Takai, Miyamoto, Hattori, & Tamura, 1963).

Other Applications

  • In peptide synthesis, the phenylacetamido group has been used as an amino protecting group, showcasing its utility in the synthesis of sensitive phosphopeptides (Waldmann, Heuser, & Schulze, 1996).

Future Directions

Future research could focus on further investigating the properties and potential applications of 2-Amino-2-phenylacetamide. For example, structure-activity relationship (SAR) studies could be conducted to explore the potential of this compound as an inhibitor of Slack potassium channels . Additionally, the antimicrobial activity of related compounds suggests that 2-Amino-2-phenylacetamide could also be studied for potential antimicrobial applications .

properties

IUPAC Name

2-amino-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYRSYYOVDHSPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863871
Record name 2-Amino-2-phenylacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-phenylacetamide

CAS RN

700-63-0
Record name 2-Amino-2-phenylacetamide
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Record name Acetamide, 2-amino-2-phenyl-
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Record name 2-Amino-2-phenylacetamide
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Record name 2-amino-2-phenylacetamide
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Synthesis routes and methods

Procedure details

In accordance with the process described in JP Patent Application Laying Open (Kokai) No. 62-55097, Enterobacter cloacae N-7901 (FERM BP-873) was cultured. This culture solution, 100 mL, was centrifuged, and the wet cells were then suspended in distilled water to prepare a 270 g cell suspension. D, L-phenylglycine amide, 30 g, was dissolved in this suspension, and the mixture was then allowed to react at 40° C. for 18 hours. After the reaction, cells were removed by centrifugation and 295 g of an aqueous solution containing 5.0% by mass each of L-phenylglycine and D-phenylglycine amide was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
A Kumar, D Saxena, MK Gupta - Green chemistry, 2013 - pubs.rsc.org
… as the reaction catalyst and we were surprised to obtain a 2-arylamino-2-phenylacetimidamide 5 (AB 2 C) type product (Scheme 1) instead of the expected 2-amino-2-phenylacetamide …
Number of citations: 66 pubs.rsc.org
F CARDAMONE, A ATZORI, A BOSIN… - EUROPEAN …, 2019 - biophysicsatrome.org
… Amoxicillin differs from ampicillin by a hydroxyl group on the 2-amino-2-phenylacetamide substituent bound to the penicillin core. Despite this subtle chemical difference, different …
Number of citations: 0 www.biophysicsatrome.org
PK Baruah, J Dinsmore, AM King, C Salomé… - Bioorganic & medicinal …, 2012 - Elsevier
N-Benzyl 2-acetamido-2-substituted acetamides, where the 2-substituent is a (hetero)aromatic moiety, are potent anticonvulsants. We report the synthesis and whole animal …
Number of citations: 21 www.sciencedirect.com
G Li, R Kakarla, SW Gerritz, A Pendri, B Ma - Tetrahedron Letters, 2009 - Elsevier
… For example, in the reaction of 2-acetamidobenzoic acid with 2-amino-2-phenylacetamide in the presence of 3 equiv of PCl 3 under microwave irradiation, we observed formation of the …
Number of citations: 25 www.sciencedirect.com
W Li, Y Chen, Y Chen, S Xia, W Chang… - Journal of the …, 2023 - ACS Publications
… study on the model reaction of 2-amino-2-phenylacetamide (1) and iodobenzene (2). Since the … of AgNTf 2 , the amine group of 2-amino-2-phenylacetamide (1) readily coordinates with …
Number of citations: 4 pubs.acs.org
TM Beard, MI Page - Antonie van Leeuwenhoek, 1998 - Springer
… The pH activity profile for 2-amino-2-phenylacetamide (13) however shows two inflections-one at 4.8, as for the neutral substrate, but also one at 7.4 which corresponds to the pKa of …
Number of citations: 44 link.springer.com
Y Ihara - Bulletin of the Chemical Society of Japan, 1985 - journal.csj.jp
… was converted into 2-amino-2-phenylacetamide by the method of Arpesella. 9 l-Phcnyl-l,2-ethanediamine was obtained by reducing the amide with LiAlH4 according to the procedure …
Number of citations: 19 www.journal.csj.jp
J Tian, C Chen, G Lartey-Young… - Royal Society Open …, 2023 - royalsocietypublishing.org
… The formation of 2-amino-2-phenylacetamide … 2-amino-2-phenylacetamide, then intramolecular attack of the primary amine of the side chain occurred in 2-amino-2-phenylacetamide …
Number of citations: 2 royalsocietypublishing.org
R Wang, X Tang, X Jv, Y Liu, B Wang - Green Chemistry, 2023 - pubs.rsc.org
α-Chiral amines are key intermediates for scalable preparation of bioactive compounds; herein we present a novel palladium-based nanocatalyst capable of selectively catalyzing the …
Number of citations: 0 pubs.rsc.org
Y Xiong, Y Wen, F Wang, B Gao, X Liu… - Advanced Synthesis …, 2007 - Wiley Online Library
The chiral functionalized salt catalysis, which differs from the known enzyme‐ and transition metal‐based methods, has been successfully developed to carry out the Michael addition of …
Number of citations: 76 onlinelibrary.wiley.com

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